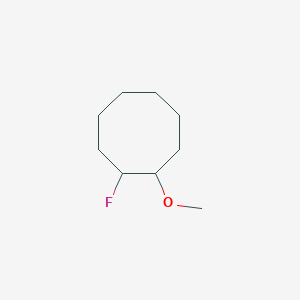

1-Fluoro-2-methoxycyclooctane

Description

1-Fluoro-2-methoxycyclooctane (C₉H₁₆FO) is an alicyclic compound featuring a cyclooctane backbone substituted with fluorine at position 1 and a methoxy group at position 2. Its molecular weight is approximately 160.22 g/mol. The compound’s structure combines the steric effects of an eight-membered ring with the electronic interplay of fluorine (electron-withdrawing) and methoxy (electron-donating) groups.

Properties

CAS No. |

132803-37-3 |

|---|---|

Molecular Formula |

C9H17FO |

Molecular Weight |

160.23 g/mol |

IUPAC Name |

1-fluoro-2-methoxycyclooctane |

InChI |

InChI=1S/C9H17FO/c1-11-9-7-5-3-2-4-6-8(9)10/h8-9H,2-7H2,1H3 |

InChI Key |

QQNVSOABQZQOAF-UHFFFAOYSA-N |

SMILES |

COC1CCCCCCC1F |

Canonical SMILES |

COC1CCCCCCC1F |

Synonyms |

Cyclooctane, 1-fluoro-2-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Fluoro-2-methoxybenzene (CAS 321-28-8)

- Structure : Aromatic ring with fluorine (position 1) and methoxy (position 2).

- Molecular Weight : 126.12 g/mol .

- Key Differences :

- Electronic Effects : In the aromatic system, fluorine’s electron-withdrawing nature and methoxy’s electron-donating properties create strong resonance and inductive effects, directing electrophilic substitution reactions. In contrast, the cyclooctane backbone lacks aromaticity, leading to weaker electronic interactions and distinct reactivity patterns.

- Physical Properties : The rigid benzene ring likely confers higher melting points compared to the flexible cyclooctane structure.

- Hazard Classification : 1-Fluoro-2-methoxybenzene is classified under hazard code 4-2-III (flammable liquid), whereas hazards for the cyclooctane analog remain uncharacterized .

Perfluorinated Cycloalkenes (e.g., Decafluorocyclohexene, CAS 355-75-9)

- Structure : Cyclohexene with full fluorination.

- Molecular Weight : 250.05 g/mol (estimated for C₆F₁₀) .

- Key Differences: Fluorination Degree: Perfluorinated compounds exhibit extreme thermal stability and chemical inertness due to strong C-F bonds. In contrast, mono-fluorinated 1-fluoro-2-methoxycyclooctane is expected to show higher reactivity, particularly in nucleophilic substitutions or oxidations. Polarity: Perfluorinated compounds are highly hydrophobic, while the methoxy group in the cyclooctane derivative may enhance solubility in polar solvents.

1-Methoxyoctadecane (CAS 6838-81-9)

- Structure : Linear alkane with a terminal methoxy group.

- Molecular Weight : 284.52 g/mol .

- Applications: Long-chain methoxy alkanes are often surfactants or lubricants, while cyclic analogs like this compound may serve as intermediates in stereoselective organic synthesis.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hazard Class |

|---|---|---|---|---|---|

| This compound | Not Provided | C₉H₁₆FO | ~160.22 | Fluoro, Methoxy | Not Available |

| 1-Fluoro-2-methoxybenzene | 321-28-8 | C₇H₇FO | 126.12 | Fluoro, Methoxy | 4-2-III (Flammable) |

| Decafluorocyclohexene | 355-75-9 | C₆F₁₀ | 250.05 | Perfluoroalkene | Not Provided |

| 1-Methoxyoctadecane | 6838-81-9 | C₁₉H₄₀O | 284.52 | Methoxy | Low acute toxicity |

Research Findings and Implications

- Synthetic Challenges : Fluorination of cyclooctane likely requires specialized methods (e.g., radical fluorination or deoxyfluorination), contrasting with electrophilic fluorination used for aromatic systems .

- Environmental Impact: Unlike persistent perfluorinated compounds (PFCs) such as PFOS (CAS 1763-23-1) , mono-fluorinated cyclooctane derivatives are expected to degrade more readily, reducing bioaccumulation risks.

- Conformational Analysis : The cyclooctane ring’s puckered conformation may lead to axial-equatorial isomerism of substituents, influencing stereochemistry in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.